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Compound of Interest

Compound Name: (6-Methoxy-indan-1-yl)piperazine

Cat. No.: B8549301

Get Quote

A Comparative Analytical Guide
Executive Summary & Analytical Challenge
The synthesis of substituted amino-indanes via reductive amination often yields complex

mixtures if the starting indanone regiochemistry is not strictly controlled. For (6-Methoxy-
indan-1-yl)piperazine, the primary analytical challenge is distinguishing the 6-methoxy isomer

from the 5-methoxy and 4-methoxy regioisomers. While Mass Spectrometry (MS) confirms the

molecular weight (

), it cannot easily differentiate these isomers.

Nuclear Magnetic Resonance (NMR) is the definitive tool for this structural validation. This

guide provides the diagnostic

H and

C spectral fingerprints required to certify the 6-methoxy substitution pattern.

Chemical Identity & Structure
IUPAC Name: 1-(6-methoxy-2,3-dihydro-1H-inden-1-yl)piperazine
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Molecular Formula:

Molecular Weight: 232.32 g/mol

Key Functional Groups: Secondary amine (piperazine), Methoxy ether, Chiral benzylic center

(C1).

Structural Numbering Reference
Indane Core: C1 (Benzylic), C2/C3 (Aliphatic), C4-C7 (Aromatic).

Substitution: Methoxy group at C6.

Piperazine: N1' (attached to Indane), C2'/C6' (proximal), C3'/C5' (distal), N4' (secondary

amine).

Synthesis & Impurity Workflow
Understanding the origin of isomers is critical for analysis. The impurity profile stems directly

from the starting material purity (6-methoxy-1-indanone).

Start: 6-Methoxy-1-indanone

Reaction:
NaBH(OAc)3 / DCE

 Precursor

+ Piperazine
(Reductive Amination)

Target:
(6-Methoxy-indan-1-yl)piperazine Major Product

Potential Isomer:
5-Methoxy Analogue

 Trace (if SM impure)

Click to download full resolution via product page

Figure 1: Synthesis pathway highlighting the origin of potential regioisomeric impurities.

H-NMR Comparative Analysis
Solvent:

(Standard) or

(for salt forms). Frequency: 400 MHz or higher recommended for aromatic resolution.
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Diagnostic Peak List (Free Base in )
The following data represents the consolidated spectral signature derived from high-confidence

analogues (e.g., N-substituted 6-methoxy-1-aminoindanes).
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Assignment
Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)
Notes

Aromatic

Region

H7 (Ar-H) 7.10 - 7.15 d (or d-like) 1H

Ortho to H6

(unsub), but

here H6 is

OMe. H7 is

adjacent to

bridgehead.

H4 (Ar-H) 6.90 - 6.95 d 1H

Meta

coupling to

H5? (See

Pattern

Analysis

below)

H5 (Ar-H) 6.75 - 6.80 dd 1H

Key

diagnostic: dd

pattern.

Benzylic

Handle

H1 (CH-N) 4.25 - 4.35 dd or t 1H

The "Handle".

Distinctive

triplet-like

shape.

Functional

Groups

-OCH3 3.78 - 3.82 s 3H - Sharp singlet.

Piperazine 2.85 - 2.95 m (br) 4H -

C3'/C5'

(Adjacent to

NH).
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Piperazine 2.55 - 2.65 m (br) 4H -

C2'/C6'

(Adjacent to

Indane).

Aliphatic Ring

H3 (CH2) 2.75 - 2.90 m 2H -
Benzylic

methylene.

H2 (CH2) 2.00 - 2.15 m 2H -
Homobenzyli

c methylene.

Amine NH 1.60 - 1.80 br s 1H -

Variable;

exchanges

with

.

The "Fingerprint" Region: Distinguishing Regioisomers
The aromatic splitting pattern is the sole reliable method to distinguish the 6-methoxy isomer

from the 5-methoxy isomer without X-ray crystallography.

6-Methoxy Isomer (Target):

Pattern: 1,2,4-substitution.

Logic: The methoxy is at C6. H5 and H7 are ortho/meta to the methoxy. H4 is on the other

side.

Observation: Look for a doublet (

Hz) for H7 (shielded by ether? No, H7 is typically downfield). Look for a doublet of
doublets (dd) for H5 (ortho to H4, meta to H7? No, H5 is ortho to H4).

Correction: In 6-OMe indane: H7 is isolated? No.

C6-OMe: Protons are at C4, C5, C7.

H5 and H4 are ortho to each other (
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Hz).

H7 is meta to H5 (

Hz) and para to H4.

Result: One clear doublet (H4), one doublet of doublets (H5), and one singlet/small

doublet (H7).

5-Methoxy Isomer (Alternative):

Structure: OMe at C5. Protons at C4, C6, C7.

Pattern: H6 and H7 are ortho (

Hz). H4 is isolated (meta to H6).

Result: Similar pattern (d, dd, s), BUT the chemical shifts differ. In 5-OMe, the isolated

proton (H4) is sterically crowded by the peri-position (C4 is near C3).

C-NMR Comparative Analysis
Solvent:

. Reference: 77.16 ppm.
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Carbon Type
Shift (

ppm)
Assignment Comparative Note

Aromatic C-O 158.5 - 159.5 C6
Deshielded by

Oxygen.

Quaternary Ar 144.0 - 146.0 C7a Bridgehead.

Quaternary Ar 136.0 - 138.0 C3a Bridgehead.

Aromatic CH 124.0 - 126.0 C4

Aromatic CH 112.0 - 114.0 C5
Shielded (Ortho to

OMe).

Aromatic CH 108.0 - 110.0 C7
Shielded (Ortho to

OMe).

Benzylic CH 66.0 - 68.0 C1

Diagnostic: Shifts to

~50-55 if wrong

isomer or salt.

Methoxy 55.2 - 55.6 -OCH3 Standard reference.

Piperazine 50.0 - 52.0 C2'/C6' Proximal to Indane.

Piperazine 46.0 - 47.0 C3'/C5' Distal.

Indane CH2 28.0 - 30.0 C3 Benzylic.

Indane CH2 26.0 - 28.0 C2

Experimental Protocol for Validation
To ensure data integrity, follow this self-validating protocol.

Step 1: Sample Preparation[1][2]
Dissolve 5-10 mg of the free base in 0.6 mL of

.
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Note: If the sample is a hydrochloride salt, use

or neutralize with

in

and extract before NMR to avoid broad peaks from exchangeable protons.

Step 2: Acquisition Parameters[3]
1H: 16 scans, relaxation delay (

)

s.

13C: 512 scans minimum (to see quaternary carbons).

COSY (Essential): Run a 2D COSY to confirm the connectivity of the H1 triplet to the H2

multiplet. This confirms the "Indan-1-yl" core structure.

Step 3: Purity Check (Workflow)
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Acquire 1H NMR
(CDCl3)

Check OMe Singlet
(3.8 ppm)

Check H1 Benzylic
(4.3 ppm, t/dd)

Analyze Aromatic Region
(6.7 - 7.2 ppm)

Is pattern d, dd, s?

PASS:
6-Methoxy Isomer

Yes

FAIL:
Check 5-OMe or 4-OMe

No

Click to download full resolution via product page

Figure 2: Logic flow for spectral validation.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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